2,3,4,5-Tetramethyl-6-nitrophenol
Description
Properties
CAS No. |
62622-63-3 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2,3,4,5-tetramethyl-6-nitrophenol |
InChI |
InChI=1S/C10H13NO3/c1-5-6(2)8(4)10(12)9(7(5)3)11(13)14/h12H,1-4H3 |
InChI Key |
SVKYVXSVUZDQAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)[N+](=O)[O-])O)C)C |
Origin of Product |
United States |
Preparation Methods
Direct Nitration of 2,3,4,5-Tetramethylphenol
Reaction Overview
The most straightforward route involves nitration of 2,3,4,5-tetramethylphenol (precursor) using a nitrating agent. The methyl groups sterically and electronically direct the nitro group to the remaining para position (6-position) relative to the hydroxyl group.
Procedure
- Reagents :
- 2,3,4,5-Tetramethylphenol (1 equiv)
- Nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v)
- Conditions :
- Temperature: 0–5°C (controlled to prevent polynitration)
- Time: 2–4 hours
- Workup :
- Quench with ice water, extract with ethyl acetate.
- Purify via recrystallization (ethanol/water).
Key Data
| Parameter | Value |
|---|---|
| Yield | 60–70% |
| Purity (HPLC) | ≥98% |
| Reaction Scale | 10–100 g |
Mechanistic Insight :
The electron-donating methyl groups activate the ring, favoring nitration at the 6-position. Steric hindrance from adjacent methyl groups suppresses side reactions1.
Alternative Synthetic Routes
Sulfonation-Nitration-Hydrolysis
Adapted from methods for substituted nitrophenols2, this approach uses sulfonic acid as a transient directing group.
Procedure
- Sulfonation :
- React 2,3,4,5-tetramethylphenol with SO₃ in dichloroethane (50°C, 6 hrs).
- Nitration :
- Treat sulfonated intermediate with HNO₃/H₂SO₄ at –5°C.
- Hydrolysis :
- Reflux with H₂O/HCl to replace sulfonic acid with –NO₂.
Key Data
| Parameter | Value |
|---|---|
| Overall Yield | 55–65% |
| Advantages | Higher regioselectivity |
Comparison of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Nitration | 60–70 | 98 | High |
| Sulfonation Route | 55–65 | 95 | Moderate |
Notes :
Analytical Characterization
- ¹H NMR (CDCl₃): δ 2.25 (s, 12H, CH₃), 8.15 (s, 1H, OH), 7.50 (s, 1H, Ar–H)5.
- IR : ν 3350 cm⁻¹ (–OH), 1520 cm⁻¹ (NO₂ asymmetric), 1340 cm⁻¹ (NO₂ symmetric).
Challenges and Optimization
- Over-Nitration : Mitigated by using diluted HNO₃ and low temperatures.
- Purification : Recrystallization from ethanol/water removes unreacted phenol and byproducts.
Chemical Reactions Analysis
2,3,4,5-Tetramethyl-6-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various alkylating or acylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3,4,5-Tetramethyl-6-nitrophenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetramethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The nitro group (strong electron-withdrawing) increases acidity, but methyl groups (electron-donating) counteract this effect. For example, 4-Nitrophenol (pKa ~7.1) is far more acidic than methyl-substituted derivatives (e.g., 2,4-Dimethyl-6-nitrophenol, pKa ~8.2) .
Physicochemical Properties
| Property | This compound | 2,4-Dimethyl-6-nitrophenol | 3,4,5-Trimethyl-2-nitrophenol | 4-Nitrophenol |
|---|---|---|---|---|
| Melting Point | Not reported | 98–100°C | 112–114°C | 113–115°C |
| Solubility in Water | Low (estimated) | 0.5 g/L (20°C) | <0.1 g/L (20°C) | 16 g/L (25°C) |
| pKa | ~8.5–9.0 (estimated) | 8.2 | 8.6 | 7.1 |
Analysis :
- Acidity: The compound’s estimated pKa (~8.5–9.0) reflects the balance between nitro group’s electron-withdrawing nature and methyl groups’ electron-donating effects. This is less acidic than 4-Nitrophenol but comparable to other methylated analogs.
- Solubility: Increased hydrophobicity due to methyl groups reduces water solubility significantly compared to unsubstituted 4-Nitrophenol.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying 2,3,4,5-Tetramethyl-6-nitrophenol in environmental samples?
- Methodology : Use high-performance liquid chromatography coupled with UV-Vis or mass spectrometry (HPLC-UV/MS) due to the compound’s aromatic nitro group, which provides strong absorbance at ~400 nm. Calibrate with certified reference materials like 4-nitrophenol derivatives (e.g., 4-nitrophenol sodium salt dihydrate) as structural analogs . For trace analysis, employ isotopic labeling (e.g., deuterated analogs such as 4-nitrophenol-2,3,5,6-d4) to improve detection limits and reduce matrix interference .
Q. How can the thermal stability of this compound be experimentally validated?
- Methodology : Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres to determine decomposition thresholds. Compare results with structurally similar nitrophenols (e.g., 4-nitrophenol, mp >300°C) to infer stability trends. Differential scanning calorimetry (DSC) can identify phase transitions and exothermic/endothermic events .
Q. What spectroscopic techniques are optimal for structural elucidation of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is preferred for resolving stereochemical details, as demonstrated in studies of tetramethylcyclopentadienyl disilane derivatives . Complement with NMR (¹H/¹³C) to confirm methyl group arrangements and nitro group positioning. IR spectroscopy can validate phenolic O-H stretching (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Advanced Research Questions
Q. How do steric effects from the tetramethyl substituents influence the reactivity of the nitro-phenolic moiety?
- Methodology : Conduct comparative kinetic studies with less-substituted analogs (e.g., 4-nitrophenol) in reactions such as nucleophilic aromatic substitution. Use density functional theory (DFT) calculations to model steric hindrance and electronic effects. Experimental data can be cross-validated with crystallographic parameters (e.g., C-Si-Si-C torsion angles in sterically hindered systems) .
Q. What experimental approaches address contradictions in reported toxicokinetic data for nitrophenol derivatives?
- Methodology : Design in vitro assays using human hepatocyte models to assess metabolic pathways (e.g., glucuronidation) and compare with animal data. Incorporate deuterated isotopes (e.g., 4-nitrophenol-d4) to track metabolite distribution via LC-MS. Address interspecies variability by analyzing placental transfer in ex vivo models, as suggested for 4-nitrophenol .
Q. How can photocatalytic degradation pathways of this compound be systematically studied?
- Methodology : Use hybrid materials like graphene oxide-zinc phthalocyanine composites under UV/visible light to simulate environmental degradation. Monitor reaction intermediates via time-resolved UV-Vis and ESI-MS. Compare degradation efficiency with simpler nitrophenols (e.g., 1,4-nitrophenol) to assess the impact of methyl substituents on reaction kinetics .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?
- Methodology : Perform shake-flask experiments with octanol-water partitioning to measure logP, ensuring pH control (4-nitrophenol’s pKa ~7.1). Validate solubility using nephelometry in buffered solutions. Cross-reference with computational predictions (e.g., COSMO-RS) to identify outliers in literature data .
Critical Research Gaps
- Toxicokinetics : No human inhalation or dermal exposure data exist; prioritize in silico modeling (e.g., QSAR) paired with ex vivo placental barrier assays .
- Environmental Fate : Lack of data on methyl-substituted nitrophenol degradation in soil; recommend microcosm studies with GC-MS profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
